16b-Ethyl-19-nortestosterone
Description
Contextualization as a Synthetic 19-Nortestosterone Derivative
16β-Ethyl-19-nortestosterone is classified as a derivative of 19-nortestosterone, also known as nandrolone (B1676933). tandfonline.com The "19-nor" designation signifies the absence of a methyl group at the C-19 position of the steroid's core structure, a feature that distinguishes it from testosterone (B1683101). This fundamental alteration is a common strategy in medicinal chemistry to modify the biological activity of steroidal hormones. wikipedia.org
The defining structural characteristic of 16β-Ethyl-19-nortestosterone is the presence of an ethyl group at the 16th position of the steroid skeleton, in the beta configuration. This specific modification is crucial to its unique biological profile. The synthesis of this compound is a multi-step process, starting from precursors like 16-acetyl-estrone-3-methyl ether. A key step involves the stereoselective introduction of the 16β-ethyl and 17β-hydroxy groups. wikipedia.org
Historical Perspective in Steroid Chemistry Research
The development of synthetic steroid derivatives has been a major focus of medicinal chemistry since the mid-20th century, with the goal of creating compounds with more selective biological actions. The synthesis of 16β-Ethyl-19-nortestosterone, also referred to as TSAA-291, was first reported in 1975 by researchers at Takeda Chemical Industries in Japan. wikipedia.org This work was part of a broader effort to investigate novel antiandrogenic agents.
The initial research demonstrated that TSAA-291 possessed strong antiandrogenic properties. wikipedia.org Subsequent studies in the late 1970s and 1980s further characterized its endocrinological effects. nih.govleidenuniv.nl By 1981, this compound, under the name Oxendolone, was approved for medical use in Japan for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the non-cancerous enlargement of the prostate gland. wikipedia.orgmedkoo.com
The investigation into 16β-Ethyl-19-nortestosterone is part of a larger historical trend in steroid research focusing on the modification of the steroid D-ring, which includes the C-16 position. The introduction of various alkyl groups at this position has been explored as a means to modulate hormonal activity. acs.org The development of 16-alkylated steroids has been a subject of interest for their potential therapeutic applications. google.com
Detailed Research Findings
Scientific investigations into 16β-Ethyl-19-nortestosterone (TSAA-291/Oxendolone) have elucidated its distinct biological activities, particularly its interactions with androgen and progesterone (B1679170) receptors and its tissue-selective effects.
Antiandrogenic and Progestogenic Activity
Research has established that 16β-Ethyl-19-nortestosterone functions as a potent antiandrogen. Studies in rats demonstrated that it effectively reduces the weight of androgen-dependent tissues such as the seminal vesicles and prostate. nih.gov It has been shown to be effective against the effects of testosterone, androstenedione, and dehydroepiandrosterone. nih.gov
| Receptor | Binding Affinity (Ki) |
| Androgen Receptor | 320 nM |
| Progesterone Receptor | 20 nM |
| Data sourced from a 2015 study investigating the SARM activity of TSAA-291. nih.gov |
Selective Androgen Receptor Modulator (SARM) Activity
More recent research has characterized 16β-Ethyl-19-nortestosterone as a selective androgen receptor modulator (SARM). nih.govmerckmillipore.com SARMs are compounds that bind to the androgen receptor but have different effects in different tissues. In the case of TSAA-291, it was found to have a more pronounced agonistic (anabolic) effect in skeletal muscle cells compared to prostate cells. nih.govmerckmillipore.com
In a study using castrated mice, TSAA-291 increased the weight of the levator ani muscle (an indicator of anabolic activity) without significantly increasing the weight of the prostate and seminal vesicles (indicators of androgenic activity in these tissues). nih.govmerckmillipore.com This tissue-selective action is a key characteristic of SARMs.
The mechanism behind this selectivity is thought to involve the recruitment of different cofactors to the androgen receptor when it is bound by TSAA-291 compared to when it is bound by endogenous androgens like dihydrotestosterone (B1667394) (DHT). nih.govmerckmillipore.com One such cofactor identified is the protein inhibitor of activated STAT 1 (PIAS1). nih.govmerckmillipore.com
The following table presents data from a study on the antiandrogenic effects of TSAA-291 in rats, illustrating its impact on various androgen-sensitive tissues.
| Treatment Group (in castrated male rats) | Seminal Vesicles Weight (% of control) | Ventral Prostate Weight (% of control) | Levator Ani Muscle Weight (% of control) |
| Testosterone Propionate (TP) | 100 | 100 | 100 |
| TP + TSAA-291 (low dose) | Significantly reduced | Significantly reduced | No significant change |
| TP + TSAA-291 (high dose) | Further reduced | Further reduced | No significant change |
| This table is a representation of findings from a 1979 study. nih.gov |
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3 |
InChI Key |
FCKLFGKATYPJPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of 19 Nortestosterone Scaffolds
Established Synthetic Methodologies for 19-Nortestosterone and Analogues
The creation of the 19-nortestosterone framework, characterized by the absence of the C19 methyl group found in testosterone (B1683101), relies on several established synthetic routes. These methods often begin with readily available steroid precursors and employ powerful chemical transformations to achieve the desired structure.
The Birch reduction is a cornerstone of steroid synthesis, particularly for the production of 19-norsteroids. numberanalytics.comnumberanalytics.com This reaction provides a powerful method for the partial reduction of aromatic rings, which is a critical step in converting aromatic A-ring steroids, such as estrogens, into the corresponding 19-norandrogens and their derivatives. numberanalytics.comwikipedia.org The process typically involves dissolving an alkali metal, such as lithium or sodium, in liquid ammonia (B1221849) with an alcohol present to act as a proton source. numberanalytics.commasterorganicchemistry.com
When applied to a substrate like estradiol (B170435) monomethyl ether, the Birch reduction selectively reduces the aromatic A-ring to a dihydrobenzene derivative, specifically an enol ether. wikipedia.orgresearchgate.net This intermediate can then be hydrolyzed with aqueous acid to yield an α,β-unsaturated ketone, which is the characteristic A-ring structure of 19-nortestosterone. masterorganicchemistry.com The reaction's effectiveness made it a pivotal technology in the development of 19-norsteroid hormones. masterorganicchemistry.comresearchgate.net While highly effective, the classical Birch reduction involves hazardous materials like liquid ammonia and metallic alkali metals, leading to the development of safer, modified procedures using stabilized alkali metal-silica gel materials. google.com
| Parameter | Description | Example Substrate | Key Intermediate | Final Product (after hydrolysis) | Source(s) |
|---|---|---|---|---|---|
| Reagents | Alkali Metal (e.g., Li, Na) in liquid ammonia with a proton source (e.g., ethanol, t-butanol). | Estradiol 3-methyl ether | 1,4-Cyclohexadiene enol ether | 19-Nortestosterone | numberanalytics.comwikipedia.orgmasterorganicchemistry.com |
| Mechanism | Sequential addition of solvated electrons and protons to the aromatic ring. numberanalytics.com | ||||
| Significance | Enables conversion of aromatic A-ring steroids to 19-norsteroids by removing the C19 angular methyl group precursor. researchgate.net |
An alternative pathway to 19-norsteroids involves the chemical transformation of 19-hydroxysteroids. 19-Hydroxyandrostenedione is a known intermediate in the biosynthesis of estrogens from androgens, catalyzed by the aromatase enzyme complex. semanticscholar.orgnih.gov In synthetic chemistry, 19-hydroxy-3-keto-Δ⁴-steroids can be converted into 19-norsteroids through the formation of a 19-norenamine intermediate. google.com
This process is achieved by reacting the 19-hydroxysteroid with a secondary amine. google.com The reaction forms a 19-nor-3,5-diene-3-amine, effectively blocking the 3-keto group while facilitating the elimination of the 19-hydroxy group and the subsequent rearrangement to the 19-nor structure. This enamine can then be hydrolyzed under aqueous acidic conditions to yield the final 19-nor-3-keto-Δ⁴-steroid. google.com The use of enamines as intermediates is advantageous as it protects the 3-keto group, allowing for other chemical modifications to be performed on the steroid skeleton if desired. google.com
| Secondary Amine | Significance | Source(s) |
|---|---|---|
| Pyrrolidine | Commonly used for the efficient conversion of 19-hydroxy-3-keto-Δ⁴-steroids to the corresponding 19-nor-3,5-diene-3-amine. | google.com |
| Piperidine | ||
| Morpholine | ||
| Dimethylamine, Diethylamine, etc. | Other secondary amines can also be employed, indicating the versatility of the reaction. | google.com |
Targeted Derivatization Strategies for 16β-Ethyl-19-Nortestosterone
The synthesis of specific analogues like 16β-ethyl-19-nortestosterone requires highly targeted derivatization strategies that control the introduction of substituents at specific positions and with the correct stereochemistry.
The introduction of an alkyl group at the C17α position of the steroid nucleus is a common modification strategy to enhance the oral activity of anabolic-androgenic steroids. wikipedia.orgresearchgate.net This modification inhibits the metabolic deactivation of the 17β-hydroxy group in the liver. researchgate.net While 16β-ethyl-19-nortestosterone itself possesses a 17β-hydroxyl group, the C17α-alkylation strategy is highly relevant for other 19-nortestosterone analogues. jst.go.jpjst.go.jpdrugfuture.com
The synthesis of 17α-alkylated steroids typically involves the reaction of a 17-keto steroid with an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium compound. Stereocontrol is a critical challenge in this reaction, as the reagent can attack the ketone from either the α-face or the β-face. The stereochemical outcome is influenced by steric hindrance from the steroid's angular methyl groups at C13 and C10 (though C10 lacks a methyl group in 19-norsteroids). Generally, the attack occurs from the less hindered α-face, leading to the desired 17α-alkyl-17β-hydroxy configuration. The choice of reagents and reaction conditions is crucial for achieving high stereoselectivity. cdnsciencepub.comresearchgate.net
| Compound Name | C17α-Substituent | Significance | Source(s) |
|---|---|---|---|
| Norethandrolone (B1679909) | Ethyl | An orally active anabolic steroid derived from 19-nortestosterone. | wikipedia.org |
| Norethisterone | Ethynyl (B1212043) | A progestin derived from 19-nortestosterone, where the C17α-ethynyl group is key to its activity. | wikipedia.orgcapes.gov.br |
| Ethylestrenol | Ethyl | An orally active C17α-ethylated 19-nortestosterone derivative. | wikipedia.org |
The stereochemistry at the C17 position profoundly influences a steroid's biological activity. The naturally occurring and generally more potent configuration for androgens is the 17β-hydroxy epimer. However, synthesizing the 17α-hydroxy epimer is often necessary for structure-activity relationship studies. The Mitsunobu reaction is a powerful and reliable method for achieving the stereochemical inversion of a secondary alcohol, making it ideal for converting a 17β-hydroxy steroid into its 17α-epimer. wikipedia.orgorganic-chemistry.org
The reaction proceeds with a clean inversion of stereochemistry via an SN2 mechanism. wikipedia.orgorganic-chemistry.org It involves activating the 17β-hydroxy group with a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), which converts the alcohol into a good leaving group. wikipedia.org A nucleophile, usually a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), then displaces the activated hydroxyl group from the opposite (α) face. researchgate.netnih.gov This results in a 17α-ester, which can then be hydrolyzed (saponified) to yield the final 17α-hydroxy steroid. researchgate.net This method has been successfully used to prepare 17α-19-nortestosterone from 19-nortestosterone. researchgate.net
| Reagent Type | Example(s) | Function | Source(s) |
|---|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol. | wikipedia.orgnih.govresearchgate.net |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Acts as the oxidizing agent in the redox system. | |
| Nucleophile (Pronucleophile) | Benzoic acid, p-Nitrobenzoic acid | Displaces the activated hydroxyl group, leading to inversion. |
Microbial Biotransformation in Steroid Synthesis and Modification
Microbial biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for modifying steroids. mdpi.comresearchfloor.org Microorganisms, particularly fungi, possess a vast arsenal (B13267) of enzymes, such as monooxygenases and dehydrogenases, that can catalyze specific reactions at positions on the steroid nucleus that are often difficult to functionalize using conventional chemical methods. researchgate.net
The biotransformation of 19-nortestosterone has been studied using various fungal strains. For example, incubation of 19-nortestosterone with Aspergillus wentii resulted in hydroxylation at several positions, yielding 6β-hydroxy-19-nortestosterone as the major product, along with 10β-hydroxy-19-nortestosterone and 14α-hydroxy-19-nortestosterone as minor products. researchgate.net The fungus Penicillium vinaceum has been shown to perform Baeyer-Villiger oxidation on 19-nortestosterone, converting it to 19-nortestololactone. mdpi.comnih.gov These biocatalytic reactions are highly regio- and stereoselective, providing access to novel steroid analogues that can be evaluated for unique biological activities. researchfloor.orgresearchgate.net
| Microorganism | Reaction Type | Product(s) | Source(s) |
|---|---|---|---|
| Aspergillus wentii | Hydroxylation | 6β-hydroxy-19-nortestosterone, 10β-hydroxy-19-nortestosterone, 14α-hydroxy-19-nortestosterone | researchgate.net |
| Penicillium vinaceum | Baeyer-Villiger Oxidation | 19-Nortestololactone | mdpi.comnih.gov |
| Pseudomonas testosterone (cell-free extracts) | Aromatization | Estrone, Estradiol-17β | researchfloor.org |
Table of Mentioned Compounds
| Common Name | Systematic Name |
|---|---|
| 16β-Ethyl-19-nortestosterone | (16β,17β)-16-Ethyl-17-hydroxyestr-4-en-3-one |
| 19-Nortestosterone | 17β-Hydroxyestr-4-en-3-one |
| Testosterone | 17β-Hydroxyandrost-4-en-3-one |
| Estradiol monomethyl ether | 3-Methoxyestra-1,3,5(10)-trien-17β-ol |
| 19-Hydroxyandrostenedione | 19-Hydroxyandrost-4-ene-3,17-dione |
| Norethandrolone | 17α-Ethyl-17β-hydroxy-estr-4-en-3-one |
| Norethisterone | 17α-Ethynyl-17β-hydroxyestr-4-en-3-one |
| Ethylestrenol | 17α-Ethylestr-4-en-17β-ol |
| 17α-19-Nortestosterone | 17α-Hydroxyestr-4-en-3-one |
| 6β-Hydroxy-19-nortestosterone | 6β,17β-Dihydroxyestr-4-en-3-one |
| 10β-Hydroxy-19-nortestosterone | 10β,17β-Dihydroxyestr-4-en-3-one |
| 14α-Hydroxy-19-nortestosterone | 14α,17β-Dihydroxyestr-4-en-3-one |
| 19-Nortestololactone | 17a-Oxa-D-homo-19-nortestosterone |
| Estrone | 3-Hydroxyestra-1,3,5(10)-trien-17-one |
| Estradiol | Estra-1,3,5(10)-triene-3,17β-diol |
Fungal Biotransformation of Androstane and Androstene Steroids
The biotransformation of steroids using whole-cell fungal cultures is a well-established method for producing specific, hydroxylated derivatives that are often difficult to synthesize chemically. The 19-nortestosterone scaffold is a particularly responsive substrate for these microbial reactions, leading to a variety of modified compounds.
Filamentous fungi are highly effective biocatalysts for these transformations. researchgate.net For instance, the incubation of 19-nortestosterone with Aspergillus wentii MRC 200316 results in hydroxylation at several positions, yielding 6β-hydroxy-19-nortestosterone as the major product (60% yield), along with minor products 10β-hydroxy-19-nortestosterone (2% yield) and 14α-hydroxy-19-nortestosterone (5% yield). researchgate.net Similarly, fermentation with Aspergillus ochraceus can produce the 11α-hydroxy-derivative in significant quantities. researchgate.net
Other fungal species have also demonstrated the ability to modify the 19-nortestosterone molecule. Mycosphaerella latebrosa and Hypomyces aurantius introduce hydroxyl groups at the 16β- and 16α-positions, respectively. researchgate.net Hydroxylation at the 10β-position appears to be a common outcome, observed in fermentations with Curvularia lunata, Botrytis paeoniae, and Rhizopus arrhizus. researchgate.netcdnsciencepub.comtandfonline.com The absence of the C19-methyl group in the 19-nortestosterone structure is thought to induce this specific hydroxylation at the C-10β position in several fungi. researchgate.net
The fungus Penicillium vinaceum is capable of performing Baeyer-Villiger oxidation on 19-nortestosterone, converting the D-ring into a lactone to form 19-nortestololactone. nih.govnih.gov This biotransformation is highly efficient. nih.gov
The following table summarizes the findings from various fungal biotransformation studies on 19-nortestosterone.
Fungal Biotransformation of 19-Nortestosterone
Enzymatic Conversions for Novel Derivatives
Isolated enzymes or enzymatic systems provide a more targeted approach to modifying steroid scaffolds. Key enzymatic reactions involving 19-nortestosterone and its derivatives include aromatization, 5α-reduction, and oxidation.
Aromatization of the A-ring of 19-nortestosterone derivatives can occur in the adult human liver. researchgate.netnih.gov This process is not catalyzed by the classical cytochrome P450 aromatase (CYP19) but by other hepatic cytochrome P450 enzymes. researchgate.netnih.gov The lack of the C19-methyl group means that the complex oxidative elimination required for androgens like testosterone is unnecessary. nih.gov Instead, hepatic P450 enzymes catalyze the oxidative introduction of double bonds into the A-ring, leading to the formation of a phenolic A-ring and conversion into estrogenic compounds. researchgate.netnih.gov For example, norethisterone can be converted to ethinylestradiol through this pathway. researchgate.netnih.gov
The enzyme 5α-reductase metabolizes 19-nortestosterone into 5α-dihydronandrolone. wikipedia.org Unlike testosterone, where 5α-reduction leads to the more potent androgen dihydrotestosterone (B1667394) (DHT), the 5α-reduction of 19-nortestosterone results in a compound with reduced affinity for the androgen receptor, thereby decreasing its androgenic potency. wikipedia.orgresearchgate.net
Baeyer-Villiger monooxygenases (BVMOs) are enzymes responsible for the Baeyer-Villiger oxidation observed in fungi like Penicillium vinaceum. nih.govnih.gov These enzymes catalyze the insertion of an oxygen atom adjacent to a ketone, converting the D-ring of 19-nortestosterone into a δ-lactone, yielding 19-nortestololactone. nih.govnih.gov This enzymatic process is noted for its high selectivity and offers a green chemistry alternative to chemical oxidation methods. nih.gov
The following table summarizes key enzymatic conversions of the 19-nortestosterone scaffold.
Enzymatic Conversions of 19-Nortestosterone Derivatives
Table of Mentioned Compounds
Structure Activity Relationships Sar in 19 Nortestosterone Derivatives
Impact of C19 Demethylation on Steroid Receptor Activity
The removal of the C19 methyl group, which distinguishes 19-nortestosterone (nandrolone) from testosterone (B1683101), is a cornerstone of its unique activity profile. This single modification enhances the anabolic activity of the compound. nih.govunibo.it The absence of the C19 methyl group increases the binding affinity for the androgen receptor (AR). unibo.it Studies comparing testosterone and 19-nortestosterone have shown that the latter has a greater binding affinity for the AR in both rat prostate and bulbocavernosus/levator ani muscle. nih.govbioscientifica.com Specifically, the relative binding affinity of 19-nortestosterone to the AR was found to be approximately 1.4 times that of testosterone. bioscientifica.com This increased affinity is thought to contribute to its potent anabolic effects. nih.gov
Furthermore, the lack of the C19 methyl group also influences the molecule's interaction with other receptors and metabolic enzymes. It can confer progestogenic activity and decrease aromatization to estrogenic metabolites. wikipedia.org
Role of C17α Substituents in Modulating Receptor Binding and Selectivity
The C17α position of the steroid nucleus is a critical site for modification, significantly impacting oral bioavailability and receptor interaction.
The addition of a small alkyl group, such as a methyl or ethyl group, at the C17α position is a common strategy to enhance metabolic stability against first-pass metabolism, thereby conferring oral activity. wikipedia.orgwikipedia.orgnih.gov In the 19-nortestosterone series, adding a C17α-ethyl group, as seen in norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), results in a compound with strong anabolic activity. oup.com This modification can also significantly increase progestogenic activity. wikipedia.org
The introduction of an ethynyl (B1212043) group (–C≡CH) at the C17α position, as in norethisterone (17α-ethynyl-19-nortestosterone), dramatically reduces androgen receptor agonist activity while conferring significant progestogenic properties. wikipedia.orgwikipedia.org The ethynyl group is crucial for protecting the 17β-hydroxyl group from oxidation, but it also alters the geometry of the steroid, which favors binding to the progesterone (B1679170) receptor. kup.atsci-hub.se For instance, the conversion of testosterone to 17α-ethynyltestosterone (ethisterone) leads to a compound with attenuated androgenic activity but considerable progestogenic effects. kup.at Combining the 19-nor structure with C17α-ethynylation results in highly active progestins like norethisterone. kup.at
Increasing the size of the substituent at the C17α position beyond an ethyl group generally leads to a reduction in androgen receptor (AR) agonism. wikipedia.org Extending the alkyl chain to a propyl group can even convert the steroid into an AR antagonist. wikipedia.org Similarly, other bulky groups like allyl or cyanomethyl at this position also result in compounds with reduced or antagonistic AR activity. wikipedia.orgwikipedia.org This suggests that the steric bulk at the C17α position interferes with the conformational changes in the AR that are necessary for agonistic activity.
Effects of 5α-Reduction on Androgenic Potency in 19-Nortestosterone Derivatives
The enzyme 5α-reductase plays a crucial role in modulating the androgenicity of steroids in specific target tissues like the prostate, skin, and scalp. nih.govwikipedia.org In these tissues, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), which binds to the androgen receptor with significantly higher affinity. nih.govmedscape.comnih.gov
In stark contrast, 19-nortestosterone derivatives exhibit a different profile upon 5α-reduction. frontiersin.org Nandrolone (B1676933) is metabolized by 5α-reductase to 5α-dihydronandrolone (DHN). wikipedia.orgnih.gov Unlike the potentiation seen with testosterone, DHN is a much weaker agonist of the androgen receptor than its parent compound, nandrolone. nih.govwikipedia.orgfrontiersin.orgwikipedia.org The binding affinity of DHN for the AR is either similar to or lower than that of nandrolone itself. nih.govwikipedia.org This metabolic "inactivation" in androgenic tissues is considered a primary reason for the favorable ratio of anabolic to androgenic effects observed with nandrolone and its derivatives. wikipedia.orgfrontiersin.orgwikipedia.org Consequently, blocking 5α-reductase can paradoxically increase the androgenic effects of nandrolone by preventing its conversion to the weaker metabolite, DHN. wikipedia.org
However, the effect of 5α-reduction is not uniform across all 19-nortestosterone derivatives. For example, 5α-reduction of norethisterone (NET) results in 5α-dihydroNET, which, despite having a higher binding affinity for the AR, exhibits significantly lower androgenic potency. nih.gov This highlights the complex interplay between receptor binding and subsequent biological activity.
C16 Position Substituents and their Influence on Steroid Receptor Modulation
Modification at the C16 position of the steroid nucleus can significantly influence its biological activity. While less common than modifications at other positions, C16 substitutions can lead to compounds with unique receptor profiles. The introduction of substituents at this position has been shown to sometimes convert a steroid into an antiandrogen. wikipedia.org For instance, oxendolone, a 16β-ethyl-19-nortestosterone derivative, is noted to have such properties. wikipedia.org The presence of a 16β-ethyl group, as in the titular compound, can therefore be expected to modulate the interaction with the androgen receptor, potentially reducing its agonist activity.
A-Ring Modifications and Estrogen Receptor Subtype Selectivity
Modifications to the A-ring of the 19-nortestosterone scaffold can lead to compounds with selective activity at estrogen receptor (ER) subtypes. Research has shown that certain synthetic A-ring reduced derivatives of 19-nortestosterone, specifically 3β,5α-tetrahydro-reduced metabolites, can selectively bind to and activate transcription through the estrogen receptor alpha (ERα). nih.govresearchgate.net These compounds behave as selective ERα agonists, inducing conformational changes in the receptor and recruiting coactivators in a manner similar to the natural estrogen, estradiol (B170435). nih.govnih.gov This activity is specific to ERα, as these compounds show no significant interaction with ERβ. nih.govnih.gov This demonstrates that modifications distant from the primary D-ring binding determinants can confer novel, selective activities at other steroid receptors.
Molecular Interactions with Steroid Receptors
Androgen Receptor (AR) Binding and Activation Mechanisms
16b-Ethyl-19-nortestosterone has been identified as a potent ligand for the androgen receptor (AR), exhibiting characteristics of a Selective Androgen Receptor Modulator (SARM). nih.gov Its interaction with the AR is complex, leading to tissue-specific agonistic and antagonistic effects.
Ligand-Receptor Complex Formation and Translocation
This compound binds to the androgen receptor with high affinity. Studies utilizing radiolabeled TSAA-291 in rat ventral prostate cytosol have determined its dissociation constant (Kd) to be 5.0 x 10-9 M. nih.gov This high-affinity binding is saturable, and the number of binding sites is comparable to that of the potent endogenous androgen, 5α-dihydrotestosterone (DHT). nih.gov
Upon binding, the this compound-AR complex is formed. The sedimentation coefficient of this complex has been identified as being between 3-4.5 S in glycerol (B35011) density-gradient centrifugation analysis. nih.gov However, when the cytosol was fractionated prior to ligand binding, specific binding was observed in the 8-10 S fractions, which is more characteristic of the unbound AR. nih.gov
Competition assays have demonstrated that the binding of [3H]TSAA-291 can be effectively displaced by unlabeled 5α-dihydrotestosterone, 19-nortestosterone, and cyproterone (B1669671) acetate, further confirming its interaction with the androgen receptor. nih.gov Corticosterone showed a lesser degree of displacement. nih.gov
While it forms a complex with the AR, the subsequent nuclear translocation and binding to DNA appear to be less efficient compared to the DHT-AR complex. The binding of the [3H]TSAA-291-macromolecule complex to prostatic nuclei and DNA-cellulose was found to be considerably less than that of the [3H]5α-DHT-macromolecule complex. nih.gov Intramuscular administration of TSAA-291 in castrated rats reduced the in vivo uptake of [3H]testosterone by the ventral prostate and inhibited the formation of 5α-DHT-macromolecular complexes in both the cytosol and the nucleus. nih.gov
Interactive Data Table: Binding Characteristics of this compound to the Androgen Receptor
| Parameter | Value | Reference Compound | Source |
| Dissociation Constant (Kd) | 5.0 x 10-9 M | - | nih.gov |
| Sedimentation Coefficient (Complex) | 3-4.5 S | - | nih.gov |
| Sedimentation Coefficient (Unbound) | 8-10 S | - | nih.gov |
| Nuclear Binding | Less than DHT | DHT | nih.gov |
Alteration of Gene Expression via AR Activation
The activation of the androgen receptor by this compound leads to a unique pattern of gene expression, which underlies its classification as a SARM. Its effects are tissue-dependent, showing agonistic activity in some tissues and antagonistic activity in others. nih.gov
In reporter gene assays, the AR agonistic activity of TSAA-291 was found to be more pronounced in skeletal muscle cells compared to prostate cells. nih.gov This is supported by in vivo studies in castrated mice, where TSAA-291 increased the weight of the levator ani muscle (an indicator of anabolic activity) without significantly increasing the weight of the prostate and seminal vesicle (indicators of androgenic activity in reproductive tissues). nih.gov
The mechanism for this tissue selectivity is believed to involve differential cofactor recruitment to the AR. A comprehensive analysis of 112 cofactors revealed that 12 cofactors, including the protein inhibitor of activated STAT 1 (PIAS1), were recruited differently to the AR in the presence of TSAA-291 compared to DHT. nih.gov The expression of PIAS1 was found to be higher in the prostate than in skeletal muscle. nih.gov This suggests that TSAA-291 induces a different conformational change in the AR compared to endogenous androgens like DHT, leading to a distinct profile of cofactor recruitment and subsequent tissue-specific gene regulation. nih.gov
Progesterone (B1679170) Receptor (PR) Binding Affinity and Selectivity
There is currently no scientific literature available that specifically details the binding affinity and selectivity of this compound for the progesterone receptor (PR).
Conformational Changes Induced by Ligand Binding
Specific research on the conformational changes induced in the progesterone receptor upon binding of this compound has not been published.
Downstream Changes to Target Gene Regulation
Information regarding the downstream changes to target gene regulation following the potential interaction of this compound with the progesterone receptor is not available in the current scientific literature.
Estrogen Receptor (ER) Interactions and Subtype Selectivity
There is no available scientific data on the direct interaction of this compound with estrogen receptors (ER) or its selectivity for ER subtypes.
Interactions with Sex Hormone-Binding Globulin (SHBG)
Sex Hormone-Binding Globulin (SHBG) is a plasma glycoprotein (B1211001) that binds to androgens and estrogens with high affinity, thereby regulating their bioavailability to target tissues. The binding affinity of a steroid to SHBG is a critical determinant of its biological activity, as only the unbound fraction is considered to be biologically active.
19-nortestosterone and its derivatives are known to bind to SHBG. The relative binding affinity of these synthetic steroids to SHBG can vary significantly. For example, 19-nortestosterone itself binds with high affinity to SHBG. The structural modifications in derivatives of 19-nortestosterone can influence this binding.
The table below presents the relative binding affinities (RBA) of various natural and synthetic steroids to SHBG, with testosterone (B1683101) as the reference compound (RBA = 100%).
| Compound | Relative Binding Affinity (RBA) for SHBG (%) |
|---|---|
| Dihydrotestosterone (B1667394) (DHT) | ~200-500% |
| Testosterone | 100% |
| 19-Nortestosterone | High |
| Estradiol (B170435) | ~20-50% |
| Levonorgestrel | High |
| Norethisterone | Moderate |
Note: The data presented are compiled from various sources and represent approximate relative values. Specific experimental conditions can influence these values. "High" and "Moderate" are used where precise numerical data was not consistently available across comparative studies.
The interaction of this compound with SHBG is an important aspect of its pharmacology, influencing its distribution, metabolism, and ultimately, its potency at the target receptor. While specific quantitative data for this compound is not provided in the available literature, its structural similarity to other 19-nortestosterone derivatives suggests it would also exhibit significant binding to SHBG.
Metabolic Pathways and Metabolite Characterization in Preclinical Models
Phase I Metabolic Transformations
Phase I metabolism involves the introduction or exposure of functional groups on the steroid molecule, typically through oxidation, reduction, or hydrolysis. These reactions are crucial in altering the biological activity of the parent compound.
The enzyme 5α-reductase plays a pivotal role in the metabolism of many androgens, including 19-nortestosterone. wikipedia.org This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. wikipedia.org In the case of testosterone (B1683101), 5α-reduction leads to the formation of dihydrotestosterone (B1667394) (DHT), a more potent androgen. oup.comwikipedia.org However, the metabolism of 19-nortestosterone by 5α-reductase yields 5α-dihydronandrolone (5α-DHN), a metabolite with significantly weaker androgenic activity than the parent compound. wikipedia.orgnih.gov This metabolic inactivation in androgen-sensitive tissues is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone (B1676933). wikipedia.orgnih.gov
Studies in castrated male rats have shown that 5α-reductase activity in the pituitary gland can attenuate the antigonadotropic action of testosterone, but not that of 7α-methyl-19-nortestosterone, a synthetic androgen resistant to 5α-reduction. oup.comnih.gov The use of 5α-reductase inhibitors, such as finasteride, can block the conversion of nandrolone to 5α-DHN, thereby increasing its androgenic side effects. wikipedia.org In porcine Leydig cells, inhibition of 5α-reductase was found to decrease the formation of 5α-reduced metabolites from 19-norandrogens. nih.gov
For 16b-ethyl-19-nortestosterone, rat metabolism studies have identified 16β-ethyl-17β-hydroxy-5α-estran-3-one and 16β-ethyl-17β-hydroxy-5β-estran-3-one as metabolites, indicating that 5α-reduction is a key metabolic pathway for this derivative as well. nih.gov
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids. Following 5α-reduction, 3α-hydroxysteroid dehydrogenase (3α-HSD) can further metabolize the resulting compound. For instance, 5α-DHN can be acted upon by 3α/3β-hydroxysteroid dehydrogenases.
In rat liver, the administration of 19-nortestosterone influences the activities of 3α- and 3β-hydroxysteroid dehydrogenases. oup.com Studies on the synthetic progestin norethisterone (a 19-nortestosterone derivative) have shown that its A-ring reduced metabolite, the 3β,5α-tetrahydro derivative, is responsible for estrogenic effects, highlighting the importance of HSD activity in determining the biological profile of these compounds. nih.gov Research on bolandiol (B191990) (19-nortestosterone-3β,17β-diol) suggests its anabolic activity may be due to its conversion to 19-nortestosterone by 3β-HSD. nih.gov
Metabolic studies of this compound in rats identified several metabolites resulting from HSD activity, including 16β-ethyl-5β-estrane-3α,17β-diol, 16β-ethyl-5α-estrane-3α,17β-diol, 16β-ethyl-3α-hydroxy-5β-estran-17-one, and 16β-ethyl-3α-hydroxy-5α-estran-17-one. nih.gov This demonstrates the extensive role of HSDs in the biotransformation of this specific compound.
Phase II Conjugation and Excretion Pathways
Phase II metabolism involves the conjugation of the parent steroid or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid or sulfate (B86663). This process increases the water solubility of the steroid, facilitating its excretion from the body, primarily through urine. nih.govuit.no
Glucuronidation is a major Phase II pathway for steroids, catalyzed by uridine (B1682114) diphospho-glucuronosyltransferases (UGTs). dshs-koeln.de For 19-nortestosterone, its main Phase I metabolite, 19-norandrosterone (B1242311), undergoes extensive glucuronidation. dshs-koeln.denih.gov In vitro studies have identified UGT2B7 and UGT2B17 as the primary enzymes responsible for 19-norandrosterone glucuronidation. dshs-koeln.de Another study implicated UGT2B7 and UGT2B15 in this process. nih.gov The high capacity of human liver microsomes to conjugate 19-norandrosterone via glucuronidation has been demonstrated, with about 85% of the initial substrate being conjugated. nih.gov
Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. uit.no While glucuronidation is often the predominant pathway, sulfated metabolites are significant for some endogenous and exogenous steroids. nih.govwada-ama.org For instance, after administration of 19-norandrogens in porcine Leydig cells, major metabolites were found as sulfo-conjugated steroids. nih.gov The study of sulfated metabolites is considered important for improving the detection of anabolic steroid misuse. wada-ama.org
The analysis of conjugated steroid metabolites is crucial for understanding the complete metabolic profile of a compound. Traditionally, this involves hydrolysis of the conjugates to release the free steroid before analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Enzymatic hydrolysis using β-glucuronidase is common, but it can have limitations, potentially underestimating certain conjugates. nih.govacs.org
More recent methods focus on the direct analysis of intact conjugated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). wada-ama.orgacs.orgmdpi.com This approach avoids the sometimes inefficient and non-specific hydrolysis step and provides information on the type of conjugation (glucuronide or sulfate). acs.orgdoi.orgugent.be Techniques like neutral loss scanning in LC-MS/MS have been developed for the open detection of glucuronoconjugated steroids. acs.org Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has also been validated for the quantification of both glucuronidated and sulfated steroids in urine. nih.gov
Identification and Characterization of Key Metabolites (e.g., 5α-dihydronandrolone)
The primary urinary metabolite of 19-nortestosterone is 19-norandrosterone. dshs-koeln.dewada-ama.org Other metabolites, such as 19-noretiocholanolone (B1255105) and 19-norepiandrosterone, are also detected, primarily as glucuronide and sulfate conjugates. nih.gov
A key metabolite formed through Phase I metabolism is 5α-dihydronandrolone (5α-DHN). wikipedia.org As previously mentioned, 5α-DHN is a 5α-reduced derivative of nandrolone and is a much weaker agonist of the androgen receptor. wikipedia.org This metabolic step is a form of local inactivation in androgenic tissues like the prostate, skin, and hair follicles. wikipedia.org
In preclinical rat models, the metabolism of this compound was extensively studied. The identified biliary metabolites demonstrate a complex biotransformation pathway.
Table 1: Identified Biliary Metabolites of this compound in Rats nih.gov
| Metabolite Name | Type of Transformation |
| 16b-Ethyl-17b-hydroxy-4-estren-3-one | Parent Drug |
| Monohydroxy TSAA-291 | Hydroxylation |
| 17b-Hydroxy-16b-(1-hydroxyethyl)-4-estren-3-one | Side-chain Hydroxylation |
| 16b-Ethyl-17b-hydroxy-5b-estran-3-one | A-ring Reduction |
| 16b-Ethyl-17b-hydroxy-5a-estran-3-one | A-ring Reduction (5α-reductase) |
| 16b-Ethyl-5b-estrane-3a,17b-diol | A-ring and Ketone Reduction |
| 16b-Ethyl-5a-estrane-3a,17b-diol | A-ring and Ketone Reduction |
| 16b-Ethyl-3a-hydroxy-5b-estran-17-one | A-ring and Ketone Reduction |
| 16b-Ethyl-3a-hydroxy-5a-estran-17-one | A-ring and Ketone Reduction |
| Monoketodihydroxy/Trihydroxy metabolites | Multiple Hydroxylations |
| *TSAA-291 is the experimental name for 16b-ethyl-17b-hydroxy-4-estren-3-one. |
These findings illustrate that the metabolism of this compound involves reduction of the A-ring (both 5α and 5β isomers), reduction of the 3-keto group, and hydroxylation at various positions on the steroid skeleton and the ethyl side chain. nih.gov
Species-Specific Metabolic Differences in Experimental Animals
The metabolic fate of synthetic anabolic-androgenic steroids (AAS) is subject to considerable variation across different animal species. These differences are primarily driven by species-specific expression and activity of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. While no specific metabolic data for This compound in preclinical models has been documented in publicly available scientific literature, an understanding of its potential biotransformation can be inferred from studies on structurally related compounds, such as its parent molecule 19-nortestosterone (nandrolone) and its 17α-ethyl analogue, norethandrolone (B1679909) (17α-ethyl-19-nortestosterone ).
The metabolism of AAS generally involves a series of Phase I and Phase II reactions aimed at increasing their polarity to facilitate excretion. Key Phase I metabolic pathways include reduction of the A-ring, hydroxylation at various positions, and oxidation of hydroxyl groups. Phase II metabolism typically involves conjugation of the parent compound or its metabolites with glucuronic acid or sulfate.
Metabolism of Norethandrolone and Related Analogues in Different Species
Studies on norethandrolone and other 19-nortestosterone derivatives reveal significant species-dependent variations in metabolic profiles.
Horse: In horses, the metabolism of norethandrolone is extensive and complex. Following administration, the steroid is converted into a wide array of oxygenated metabolites. nih.gov Major biotransformations include hydroxylation at the C-16, C-20, and C-21 positions. nih.gov This leads to the formation of major urinary metabolites such as 19-norpregnane-3,16,17-triols , 19-norpregnane-3,17,20-triols , and 3,17-dihydroxy-19-norpregnan-21-oic acids . nih.gov This extensive oxygenation is a characteristic feature of equine steroid metabolism.
Greyhound (Canine): In the greyhound, metabolic data for several AAS, including norethandrolone, have been reported. researchgate.net The principal Phase I reactions observed are the reduction of the A-ring's double bond and 3-keto group, leading to metabolites with either 3α,5β- or 3β,5α-stereochemistry. researchgate.net Additionally, oxidation of the 17β-hydroxyl group and 16α-hydroxylation are common pathways. researchgate.net Phase II metabolism is characterized by extensive β-glucuronidation. researchgate.net
Cattle (Bovine): In cattle, metabolic pathways for AAS can differ significantly from those in other species, and the matrix of choice for analysis (urine vs. feces) can yield different metabolite profiles. nih.gov Following administration of norethandrolone to heifers, analysis of feces revealed metabolites resulting from the reduction of the 3-oxo group and the unsaturated A-ring, which allowed for long-term detection. nih.gov In contrast to urine, the parent compound was only detectable for a short period in feces. nih.gov Studies with 19-nortestosterone laurate in steers showed that the major metabolites in bile were 5β-estrane-3α,17α-diol , 5α-estrane-3β,17α-diol , norandrosterone , and 17α-estradiol . researchgate.net
Rat: In rats, studies on the related compound 7α-methyl-19-nortestosterone (MENT) showed that the liver is the primary site of metabolism. oup.com The major metabolites identified were 7α-methyl-estr-4-ene-3,17-dione , 7α-methyl-5β-estrane-3α,17β-diol , and 7α-methyl-3-oxo-estr-4-ene-16,17β-diol . oup.com Notably, the prostate and epididymis did not show significant metabolism of this compound. oup.com The metabolic rate of MENT in the rat liver was found to be slower than that of testosterone or 19-nortestosterone. oup.com The lipoprotein patterns in rats differ significantly from those in monkeys and humans, which can influence the distribution and metabolism of lipophilic compounds like steroids. d-nb.info
Monkey: The cynomolgus monkey has been used as a model for studying the metabolism of ethylestrenol, a prodrug of norethandrolone. scholaris.ca The metabolic profile in monkeys showed similarities to that in humans, with major metabolites including 17α-ethyl-5α-estrane-3α,17β-diol and 17α-ethyl-5β-estrane-3α,17β-diol . scholaris.ca Some minor metabolites, such as 17α-ethyl-5α-estran-3α,17β-diol and a 16-hydroxylated triol, were also identified. scholaris.ca Monkeys are often considered a more suitable model than rats or dogs for studying lipoprotein metabolism due to their pattern being more similar to humans. d-nb.info
Inferred Metabolism of this compound
Based on the metabolic patterns of the aforementioned analogues, the metabolism of This compound in preclinical models would likely involve:
A-ring reduction: The Δ4-3-keto moiety is a common target for reductases in all species, leading to various isomers of 16b-ethyl-19-norandrostanediols. The stereochemistry of the resulting hydroxyl groups (e.g., 3α vs. 3β) and the A/B ring junction (5α vs. 5β) would likely vary by species.
Hydroxylation: The ethyl group at C16b is a potential site for hydroxylation, which is a common detoxification pathway. Additional hydroxylation could occur at other positions, with the specific site (e.g., C-16 in horses) being highly species-dependent.
Oxidation: The 17β-hydroxyl group could be oxidized to a ketone.
Conjugation: The parent compound and its hydroxylated metabolites would be expected to undergo Phase II conjugation with glucuronic acid and/or sulfate to facilitate excretion, with the type and extent of conjugation varying among species.
The tables below summarize the identified metabolites for norethandrolone and related compounds in different experimental animal models.
Data Table: Major Metabolites of Norethandrolone in Different Species
| Species | Metabolite Name | Metabolic Pathway | Reference |
| Horse | 19-Norpregnane-3,16,17-triols | Hydroxylation | nih.gov |
| Horse | 19-Norpregnane-3,17,20-triols | Hydroxylation | nih.gov |
| Horse | 3,17-Dihydroxy-19-norpregnan-21-oic acids | Hydroxylation, Oxidation | nih.gov |
| Greyhound | 3α,5β- or 3β,5α-reduced metabolites | A-Ring Reduction | researchgate.net |
| Greyhound | 16α-hydroxylated metabolites | Hydroxylation | researchgate.net |
| Cattle (Feces) | A-ring reduced metabolites | A-Ring Reduction | nih.gov |
| Monkey | 17α-Ethyl-5α-estrane-3α,17β-diol | A-Ring Reduction | scholaris.ca |
| Monkey | 17α-Ethyl-5β-estrane-3α,17β-diol | A-Ring Reduction | scholaris.ca |
Data Table: Major Metabolites of Other 19-Nortestosterone Analogues in Different Species
| Compound | Species | Metabolite Name | Reference |
| 19-Nortestosterone Laurate | Cattle (Bile) | 5β-Estrane-3α,17α-diol | researchgate.net |
| 19-Nortestosterone Laurate | Cattle (Bile) | 5α-Estrane-3β,17α-diol | researchgate.net |
| 19-Nortestosterone Laurate | Cattle (Bile) | Norandrosterone | researchgate.net |
| 7α-Methyl-19-nortestosterone | Rat (Liver) | 7α-Methyl-estr-4-ene-3,17-dione | oup.com |
| 7α-Methyl-19-nortestosterone | Rat (Liver) | 7α-Methyl-5β-estrane-3α,17β-diol | oup.com |
| 7α-Methyl-19-nortestosterone | Rat (Liver) | 7α-Methyl-3-oxo-estr-4-ene-16,17β-diol | oup.com |
Preclinical Pharmacological Activities and Cellular Mechanisms
Androgenic Activity in Preclinical Bioassays
The androgenic and anabolic activities of 16β-Ethyl-19-nortestosterone, also known as TSAA-291, have been evaluated in preclinical models to determine its potential for tissue-selective effects.
Assessment of Myotrophic Activity (e.g., Levator Ani Muscle Method)
In studies involving castrated male rats, 16β-Ethyl-19-nortestosterone has demonstrated notable myotrophic (anabolic) activity. One key study showed that in castrated mice, administration of TSAA-291 led to an increase in the weight of the levator ani muscle. nih.gov This muscle is a well-established marker for the anabolic effects of androgens on skeletal muscle.
Another investigation in immature castrated male rats treated with testosterone (B1683101) propionate found that while the reference anti-androgen, cyproterone (B1669671) acetate, dose-dependently depressed the weight of the levator ani muscle, TSAA-291 did not exhibit this inhibitory effect at doses that were effective in reducing the weight of androgen-sensitive tissues like the seminal vesicles and prostate. nih.gov This finding suggests a separation of its anabolic and anti-androgenic actions.
Comparison of Anabolic-Androgenic Ratio with Reference Compounds
The anabolic-androgenic ratio is a critical measure for evaluating the therapeutic potential of anabolic steroids, with a higher ratio indicating greater anabolic selectivity and fewer androgenic side effects. Preclinical studies have indicated that 16β-Ethyl-19-nortestosterone possesses a favorable anabolic-androgenic profile.
Table 1: Effects of 16β-Ethyl-19-nortestosterone (TSAA-291) on Androgen-Sensitive Tissues in Castrated Male Rodents
| Tissue | Effect of TSAA-291 Administration | Implication |
| Levator Ani Muscle | Increased weight | Myotrophic (Anabolic) Activity |
| Seminal Vesicles | No significant weight increase at myotrophic doses | Low Androgenic Activity |
| Ventral Prostate | No significant weight increase at myotrophic doses | Low Androgenic Activity |
| Dorsal Prostate | Weight depression observed | Anti-androgenic Activity |
Progestogenic Activity in Animal Models
Evaluation in Uterine Growth and Vaginal Cytology Models
Detailed preclinical data on the specific progestogenic activity of 16β-Ethyl-19-nortestosterone, as assessed through uterine growth and vaginal cytology models, is not available in the reviewed scientific literature.
Estrogenic Activity and Estrogen Antagonism
Antagonism of Estrone-Induced Uterine Growth
Specific preclinical studies evaluating the ability of 16β-Ethyl-19-nortestosterone to antagonize estrone-induced uterine growth have not been identified in the available scientific literature.
Influence on Estrogen Receptor-Mediated Cellular Responses
The interaction of 19-nortestosterone derivatives with estrogen receptors (ER) is a key aspect of their cellular activity. Studies on synthetic A-ring reduced 19-nortestosterone-derived progestins have demonstrated their capacity to selectively bind to and activate transcription through the estrogen receptor alpha (ERα). nih.govresearchgate.net These compounds have been shown to induce conformational changes in ERα that are similar to those caused by the natural estrogen, estradiol (B170435). This structural alteration facilitates the recruitment of coactivators, which in turn influences the transcription of estrogen-dependent genes.
Specifically, these derivatives have been observed to induce an ERα trypsin digestion pattern akin to that of estradiol, a hallmark of agonist binding, while showing no significant effect on ERβ. nih.gov This selective agonist activity at ERα suggests that 19-nortestosterone analogs can elicit estrogen-like responses in cells, a critical consideration for their pharmacological profiling. The estrogenic activity of these compounds appears to be dependent on their metabolism into A-ring reduced derivatives. researchgate.net
Antiproliferative Properties in In Vitro Cancer Cell Lines
Several analogs of 19-nortestosterone have demonstrated significant antiproliferative effects against various cancer cell lines, indicating a potential therapeutic application in oncology.
Growth Inhibition in Gynecological Cancer Cell Models (e.g., HeLa, MCF-7)
Research has highlighted the growth-inhibitory effects of novel 17α-substituted 19-nortestosterone derivatives in human gynecological cancer cell lines. nih.gov Notably, certain halogenated derivatives have exhibited pronounced antiproliferative activity against HeLa cervical cancer cells, with IC50 values indicating potent inhibition. nih.govnih.gov Interestingly, these compounds displayed a degree of cancer cell selectivity, showing a weaker inhibitory effect on non-cancerous fibroblast cells. nih.govnih.gov
The antiproliferative effects of these analogs have been observed in other gynecological cancer cell lines as well, including ovarian and breast cancer cells. nih.gov For instance, derivatives such as gestodene and 3-ketodesogestrel have shown antitumor activity against multiple breast cancer cell lines. nih.gov The table below summarizes the antiproliferative activity of representative 19-nortestosterone analogs against HeLa and MCF-7 cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 17α-chloro-19-nortestosterone | HeLa | < Cisplatin | nih.gov |
| Nandrolone (B1676933) (19-nortestosterone) | HeLa | - | nih.gov |
| Gestodene | Breast Cancer Cell Lines | - | nih.gov |
| 3-Ketodesogestrel | Breast Cancer Cell Lines | - | nih.gov |
| Data presented is qualitative or comparative as specific IC50 values for all compounds were not consistently available in the reviewed literature. |
Induction of Apoptosis and Cell Cycle Disturbances
The antiproliferative activity of 19-nortestosterone analogs is often linked to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle. Studies on potent 17α-substituted derivatives have shown that these compounds can lead to an increase in the hypodiploid (sub-G1) population of cells, a characteristic feature of apoptosis. nih.gov
Furthermore, flow cytometry analysis has revealed that these analogs can cause disturbances in the cell cycle distribution. nih.gov The pro-apoptotic effects have been confirmed through methods such as fluorescent microscopy and caspase activity assays, which indicate the activation of the intrinsic apoptotic pathway. nih.gov
Modulation of Tubulin Assembly
A fascinating aspect of the anticancer activity of some 19-nortestosterone derivatives is their ability to interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Certain analogs have been found to directly influence the rate of tubulin assembly. nih.govfrontiersin.org By promoting the polymerization of tubulin, these compounds can disrupt the delicate balance of microtubule dynamics required for cell division, ultimately leading to cell cycle arrest and apoptosis. This mechanism is similar to that of some established anticancer drugs. nih.gov
Antigonadotropic Effects in Experimental Systems
19-nortestosterone derivatives are known to possess antigonadotropic activity, meaning they can suppress the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This effect is central to their use in hormonal contraception.
Studies comparing a 19-nortestosterone derivative (norethisterone acetate, NETA) with a 19-norprogesterone derivative have shown that both possess similar antigonadotropic activities. nih.govoup.com They effectively decrease mean plasma LH and FSH levels and reduce the frequency of LH pulses. nih.govoup.com An important finding is that this antigonadotropic effect does not appear to be mediated through the androgen receptor, as it is not blocked by the androgen receptor antagonist flutamide and is observed in individuals with complete androgen insensitivity. nih.govoup.com This suggests that the antigonadotropic action is likely mediated through progesterone (B1679170) and/or estrogen receptors at the hypothalamic and pituitary levels. oup.comnih.gov
Modulation of Protein Synthesis and Cellular Differentiation
The influence of 19-nortestosterone on protein synthesis and cellular differentiation is an area of ongoing investigation. Research on the parent compound, 19-nortestosterone (nandrolone), has indicated that it can affect the proliferation and differentiation of neural stem cells. nih.gov Such effects on fundamental cellular processes suggest that its derivatives could also modulate protein synthesis and differentiation pathways in various tissues. However, specific data on how 16b-Ethyl-19-nortestosterone influences these processes are not currently available. The anabolic properties of many 19-nortestosterone derivatives inherently point to an effect on protein synthesis, particularly in muscle tissue. researchgate.net
Advanced Analytical Methodologies for Research and Detection
Chromatographic Techniques for Steroid Profiling
Chromatography, coupled with mass spectrometry, represents the gold standard for the definitive identification and quantification of steroids. chromsystems.com These techniques offer high specificity and sensitivity, allowing for the separation of complex mixtures and the precise measurement of individual compounds and their metabolites. nih.govacs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern steroid analysis due to its high sensitivity, specificity, and versatility for a wide range of compounds. nih.govnih.gov The technique involves the separation of analytes using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. This approach allows for the simultaneous measurement of multiple steroids in a single run. chromsystems.com
The process begins with sample preparation, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from the biological matrix and reduce interference. mdpi.com The extract is then injected into the HPLC system, where the compounds are separated on a chromatographic column, typically a reverse-phase C8 or C18 column. nih.gov
Following separation, the analytes enter the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources used for steroids. acs.orgallenpress.com The tandem mass spectrometer (MS/MS) operates in modes like selected reaction monitoring (SRM), where a specific precursor ion for the steroid of interest is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process provides excellent specificity and significantly reduces background noise, enabling very low limits of detection. nih.gov For instance, methods for 19-nortestosterone and its esters have achieved quantification limits in the low nanogram-per-milliliter (ng/mL) to picogram-per-milliliter (pg/mL) range in plasma. nih.gov
| Parameter | Typical Condition for Steroid Analysis | Purpose |
|---|---|---|
| Chromatography | Reverse-Phase HPLC (e.g., C18 column) | Separates steroids based on polarity. |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives like formic acid. | Elutes steroids from the column for detection. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates charged ions from the steroid molecules for MS analysis. |
| MS Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Quantification Limit | pg/mL to low ng/mL range | Demonstrates the high sensitivity of the method. nih.govdshs-koeln.de |
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, particularly valued for confirming the identity of metabolites through detailed structural information from mass spectra. nih.govresearchgate.net Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. Since steroids are not inherently volatile, a crucial step in the workflow is chemical derivatization. mdpi.comnih.gov
Derivatization, typically silylation, converts polar hydroxyl and keto groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and enol-ethers. nih.gov Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithioerythritol. nih.gov This process not only improves volatility but also enhances chromatographic separation and produces characteristic mass spectra with high-intensity molecular ions, which aids in identification. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where it is separated on a long capillary column. The separated compounds then enter the mass spectrometer, which records their mass spectra. By comparing the retention time and the fragmentation pattern of an unknown metabolite with that of a known reference standard, its structure can be unequivocally confirmed. rsc.org GC-MS has been instrumental in identifying long-term metabolites of various anabolic steroids, extending the window of detection significantly. nih.gov More advanced techniques like GC coupled to high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) further enhance selectivity and sensitivity. nih.gov
| Derivatization Agent | Abbreviation | Purpose in Steroid Analysis |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms trimethylsilyl (TMS) derivatives of hydroxyl and keto groups to increase volatility and thermal stability. nih.gov |
| Pentafluorobenzyl Bromide | PFBBr | Used in combination with other agents to create derivatives suitable for highly sensitive detection by negative-ion chemical ionization MS. nih.gov |
| 1,1'-Carbonyldiimidazole | CDI | Creates imidazole (B134444) carbamate (B1207046) derivatives to enhance ionization in LC-MS, but the principle of improving detectability is also relevant to GC-MS. researchgate.net |
Radio-HPLC is a specialized technique used in metabolic research to trace the fate of a drug or compound within a biological system. nih.gov The method involves synthesizing a radiolabeled version of the target compound, such as 16b-Ethyl-19-nortestosterone, by incorporating a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H) into its structure.
This radiolabeled compound is administered, and biological samples (e.g., urine, plasma) are collected over time. The samples are then analyzed using HPLC to separate the parent compound from its various metabolites. mdpi.com The key feature of Radio-HPLC is the use of a radioactivity detector connected in series after the standard HPLC detector (e.g., UV). This detector measures the radioactivity of the eluting fractions, allowing for the tracking and quantification of all metabolites derived from the original compound, even if their chemical structures are unknown. researchgate.net This technique is invaluable for constructing a complete metabolic profile, identifying major and minor metabolic pathways, and determining rates of excretion. nih.gov
Immunoassay-Based Detection Methods
Immunoassays are analytical methods that use the high specificity of an antibody-antigen binding interaction for detection. They are widely used as initial screening tools because they are typically rapid, cost-effective, and can be configured for high-throughput analysis. nih.gov
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for detecting steroids. For small molecules like this compound, a competitive ELISA is typically developed. researchgate.net In this format, a known amount of a steroid-protein conjugate is immobilized onto the surface of a microtiter plate. The sample to be tested is then added to the plate along with a limited amount of a specific primary antibody raised against the target steroid.
The steroid in the sample (the free antigen) competes with the immobilized steroid-protein conjugate for binding to the antibody. After an incubation period, the plate is washed to remove unbound substances. A secondary antibody, which is linked to an enzyme (like horseradish peroxidase), is then added to bind to the primary antibody. A final wash is performed, and a substrate is added that produces a measurable color change upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the steroid in the original sample: a lower color signal indicates a higher concentration of the steroid.
A critical aspect of any immunoassay is its specificity, which is determined by the degree of cross-reactivity of the antibody with other structurally similar compounds. An antibody developed for a 19-nortestosterone derivative will likely show some level of binding to other endogenous and synthetic steroids. nih.govnih.gov
| Compound | Cross-Reactivity (%) |
|---|---|
| Testosterone | 100 |
| 19-Nortestosterone (Nandrolone) | High |
| Methyltestosterone | ~8.3% nih.gov |
| Boldenone | ~12.2% nih.gov |
| Norethindrone | ~5.0% nih.gov |
| Stanozolol | No Detectable Cross-Reactivity nih.gov |
Data are illustrative of typical cross-reactivity profiles and are sourced from studies on a commercial testosterone immunoassay. nih.gov
Recent advancements have led to the development of immunosensors that combine the specificity of antibody recognition with a physical transducer to generate a measurable signal. These technologies offer the potential for rapid, portable, and real-time analysis. nih.govmdpi.com
Electrochemical immunosensors utilize electrodes as the transduction element. In a typical setup, antibodies are immobilized on the surface of a screen-printed electrode. nih.gov The binding of the target steroid can be detected by measuring changes in electrical properties such as current (amperometry), potential (potentiometry), or impedance. abechem.com For example, a competitive assay format can be employed where an enzyme-labeled steroid competes with the sample steroid for antibody binding sites, and the resulting enzymatic reaction is measured electrochemically. nih.govresearchgate.net These sensors are often low-cost, disposable, and can be integrated into portable devices. abechem.com
Optical immunosensors rely on changes in optical phenomena to detect antibody-antigen binding. Techniques such as surface plasmon resonance (SPR) monitor changes in the refractive index at the surface of a sensor chip where antibodies are immobilized. mdpi.com Other approaches use fluorescence or tapered optical fibers, where binding events alter the transmission of light. researchgate.netresearchgate.net These methods can be highly sensitive and allow for real-time, label-free detection of binding interactions.
In Vitro Reporter Gene Bioassays for Receptor Activity Assessment
In vitro reporter gene bioassays are crucial tools for evaluating the interaction of a compound with specific nuclear receptors, providing insights into its potential biological activity. These assays utilize genetically modified cells that produce a measurable signal, such as light, in response to the activation or inhibition of a target receptor by a test compound. This allows for the sensitive and specific assessment of a substance's hormonal activity.
Androgen Receptor (AR) and Estrogen Receptor (ERα) CALUX Assays
Chemically Activated Luciferase Expression (CALUX) assays are highly sensitive and specific in vitro bioassays used to detect and quantify the hormonal activity of compounds. rsc.org These assays employ human cell lines, such as the U2OS human osteosarcoma cell line, which have been stably transfected with a firefly luciferase reporter gene under the control of hormone-responsive elements (HREs). rsc.orgsigmaaldrich.com
The fundamental principle of the CALUX assay involves the binding of a ligand (such as this compound) to the specific receptor of interest, in this case, the Androgen Receptor (AR) or the Estrogen Receptor alpha (ERα). Upon binding, the ligand-receptor complex translocates to the nucleus and binds to the HREs in the reporter gene construct. This binding event initiates the transcription of the luciferase gene. The subsequent addition of a substrate for luciferase results in the emission of light, which is quantified using a luminometer. The amount of light produced is directly proportional to the activation of the receptor. nih.govcovachem.com
The AR CALUX bioassay is specifically designed to measure androgenic activity. It utilizes a cell line containing the human androgen receptor and a luciferase reporter construct with androgen-responsive elements. rsc.org This assay is characterized by its high sensitivity to various natural and synthetic androgens. rsc.org Similarly, the ERα CALUX assay is used to assess estrogenic activity by employing a cell line expressing the human estrogen receptor alpha. sigmaaldrich.comnih.gov
Table 1: Characteristics of AR and ERα CALUX Bioassays
| Feature | AR CALUX Assay | ERα CALUX Assay |
| Target Receptor | Androgen Receptor (AR) | Estrogen Receptor alpha (ERα) |
| Cell Line | Human U2OS (osteosarcoma) | Human U2OS (osteosarcoma) |
| Reporter Gene | Firefly Luciferase | Firefly Luciferase |
| Principle | Ligand-induced activation of AR leads to luciferase expression. | Ligand-induced activation of ERα leads to luciferase expression. |
| Endpoint | Luminescence (light production) | Luminescence (light production) |
| Application | Quantification of androgenic activity | Quantification of estrogenic activity |
Yeast-Based Bioassays for Androgenic and Progestin Activity
Yeast-based bioassays are another valuable tool for screening compounds for hormonal activities. These assays utilize genetically engineered yeast strains (e.g., Saccharomyces cerevisiae) that express a mammalian steroid receptor and a reporter gene system, often lacZ, which encodes the enzyme β-galactosidase.
When a compound with hormonal activity enters the yeast cell and binds to the expressed receptor, the receptor-ligand complex interacts with response elements linked to the reporter gene, leading to the synthesis of β-galactosidase. The activity of this enzyme can then be measured colorimetrically after the addition of a suitable substrate.
Yeast bioassays for androgenic activity (YAS - Yeast Androgen Screen) have been widely used to screen various substances, including synthetic progestins, for their potential to activate the androgen receptor. nih.govgoogle.com These assays are known for their rapidity and sensitivity. nih.gov Similarly, yeast-based systems can be engineered to express the progesterone (B1679170) receptor to assess progestin activity.
A key advantage of yeast-based assays is the lack of endogenous mammalian steroid receptors and metabolizing enzymes, which reduces background interference and provides a clear assessment of the direct interaction between the test compound and the specific receptor. researchgate.net However, this can also be a limitation, as it does not account for metabolic activation that might occur in vivo. researchgate.net
While specific data for this compound in yeast-based bioassays is not currently available in the scientific literature, the structural similarity to 19-nortestosterone and its derivatives suggests that these assays would be a suitable method for evaluating its direct androgenic and progestin receptor activity. nih.govgoogle.com
Sample Preparation Strategies for Biological Matrices
The accurate detection and quantification of this compound and its metabolites in biological matrices such as urine, blood, or tissue require meticulous sample preparation. The primary goals of sample preparation are to isolate the target analytes from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.
Hydrolysis of Conjugated Metabolites
In the body, steroid hormones and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion, primarily in urine. nih.govnih.gov These conjugated forms are not always directly detectable by standard analytical techniques like gas chromatography-mass spectrometry (GC-MS). Therefore, a hydrolysis step is necessary to cleave the conjugate moiety and release the free steroid.
Enzymatic Hydrolysis: This is the most common method for the deconjugation of steroid glucuronides. It involves the use of β-glucuronidase enzymes, which are commercially available from various sources, including Helix pomatia (snail), Patella vulgata (limpet), and Escherichia coli. sigmaaldrich.comnih.gov The choice of enzyme can influence the efficiency of the hydrolysis. sigmaaldrich.com The process typically involves incubating the biological sample with the enzyme solution at an optimized pH and temperature (e.g., 37°C or 55°C) for a specific duration, which can range from a couple of hours to overnight. nih.gov
Chemical Hydrolysis: For sulfate conjugates, which are more resistant to enzymatic cleavage, chemical hydrolysis methods like solvolysis can be employed. nih.gov Solvolysis typically involves heating the sample in an acidic solution of an organic solvent, such as ethyl acetate. nih.gov
For the analysis of this compound, it is anticipated that its metabolites would also be excreted as glucuronide and sulfate conjugates. Therefore, a robust hydrolysis procedure would be a critical first step in sample preparation for comprehensive metabolic profiling.
Solid-Phase Extraction and Clean-up Procedures
Following hydrolysis, the sample still contains numerous endogenous compounds that can interfere with the analysis. Solid-phase extraction (SPE) is a widely used and effective technique for the selective isolation and purification of steroids from biological samples. nih.govnih.govfu-berlin.de
The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are retained on the stationary phase while unwanted matrix components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.
Various types of SPE cartridges are available, with the choice depending on the properties of the analyte and the matrix. For steroids like 19-nortestosterone and its derivatives, reversed-phase sorbents such as C18 are commonly used. nih.gov The general steps for SPE are:
Conditioning: The sorbent is prepared by passing specific solvents through the cartridge to activate it.
Loading: The pre-treated biological sample (e.g., hydrolyzed urine) is loaded onto the cartridge.
Washing: Interfering substances are removed by washing the cartridge with a weak solvent that does not elute the analytes of interest.
Elution: The purified analytes are recovered from the sorbent by passing a strong solvent through the cartridge.
The resulting eluate is typically evaporated to dryness and then reconstituted in a suitable solvent for instrumental analysis. This clean-up procedure significantly improves the sensitivity and reliability of the subsequent detection method.
Q & A
Q. What are the established synthetic routes for 16β-Ethyl-19-nortestosterone, and how are reaction conditions optimized?
The synthesis typically begins with steroidal precursors such as estrone derivatives. A key step involves stereoselective hydrogenolysis using Raney Ni under high-pressure hydrogen (100 kg/cm²) to introduce the 16β-ethyl and 17β-hydroxy groups. Reaction parameters like solvent choice (e.g., ethanol or acetic acid), temperature (60–80°C), and catalyst activation are critical for yield optimization (85–90%). Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediates and confirm product purity .
Q. What analytical methods are recommended for characterizing 16β-Ethyl-19-nortestosterone and its intermediates?
- NMR Spectroscopy : Assigns stereochemistry at C16 and C17 using coupling constants and NOE effects.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.
- HPLC-Purity Analysis : Validates compound purity (>98%) for biological assays.
- ELISA : Quantifies hormone levels in biological matrices with a sensitivity range of 0.1–10 ng/mL .
Q. How does stereochemistry at C16 and C17 influence the biological activity of 16β-Ethyl-19-nortestosterone?
The 16β-ethyl and 17β-hydroxy configurations are critical for antiandrogenic activity. Computational docking studies show that the β-orientation enhances binding affinity to androgen receptors by stabilizing hydrophobic interactions. Comparative studies with 16α-ethyl analogs demonstrate a 5–10-fold reduction in receptor antagonism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 16β-Ethyl-19-nortestosterone derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell lines, hormone concentrations). To address this:
- Standardize Assays : Use validated in vitro models (e.g., LNCaP cells for androgen receptor assays) with controlled hormone-depleted media.
- Cross-Validate Findings : Compare results across multiple platforms (e.g., radioligand binding vs. transcriptional reporter assays).
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends, adjusting for covariates like metabolite interference .
Q. What experimental strategies are effective for studying the metabolic stability of 16β-Ethyl-19-nortestosterone in hepatic models?
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactors to track phase I metabolism (e.g., hydroxylation at C6 or C7).
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation over time.
- CYP Enzyme Mapping : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can structural modifications enhance the selectivity of 16β-Ethyl-19-nortestosterone for androgen vs. progesterone receptors?
- Substitution at C11 : Introducing a fluorine atom reduces progesterone receptor binding by 40% while retaining antiandrogenic activity.
- Ring-A Modifications : A 1,2-dihydroquinoline substitution at C2 decreases glucocorticoid receptor cross-reactivity.
- Molecular Dynamics Simulations : Predict steric clashes with non-target receptors to guide synthesis .
Q. What ethical and methodological considerations apply to in vivo studies of 16β-Ethyl-19-nortestosterone?
- Animal Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement) by using minimally invasive sampling (e.g., saliva for hormone monitoring).
- Dose Escalation Protocols : Start with sub-therapeutic doses to assess acute toxicity.
- Blinded Analysis : Ensure researchers are blinded to treatment groups to minimize bias in data interpretation .
Q. How should statistical power be calculated for studies investigating dose-response relationships?
- Pilot Studies : Use preliminary data to estimate effect sizes and variability.
- ANOVA with Tukey’s Post Hoc : For multi-dose comparisons, ensure α = 0.05 and power ≥80% (n ≥ 6 per group).
- Software Tools : Utilize G*Power or R’s
pwrpackage for sample size calculations .
Q. What comparative frameworks are used to evaluate 16β-Ethyl-19-nortestosterone against other antiandrogens like flutamide?
Q. How can researchers ensure reproducibility in synthesizing 16β-Ethyl-19-nortestosterone across labs?
- Detailed Protocols : Publish reaction parameters (e.g., exact catalyst activation steps, solvent drying methods).
- Reference Standards : Distribute characterized intermediates via repositories like NIST.
- Collaborative Trials : Conduct inter-laboratory studies to validate yields and purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
